5,8-キナゾリンジオン

概要

説明

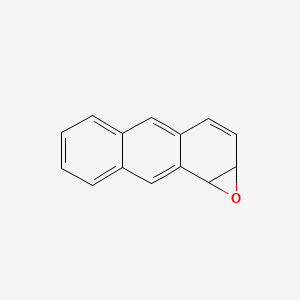

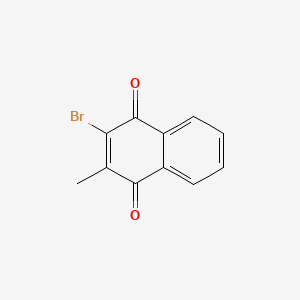

5,8-Quinazolinedione, also known as 5,8-Quinazolinedione, is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,8-Quinazolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Quinazolinedione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗マラリア活性

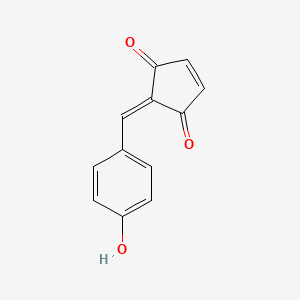

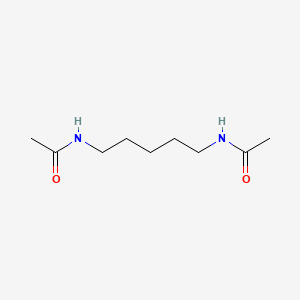

5,8-キナゾリンジオン誘導体は、強力な抗マラリア薬として特定されています。 研究により、特定のキナゾリンジオン化合物は、マラリアの最も致死的な形態の原因となる寄生虫である熱帯熱マラリア原虫に対して有望な活性を示すことが示されています {svg_1}。 抗マラリア作用機序は、多くの場合、寄生虫内の必須酵素の阻害またはDNA合成の干渉に起因します {svg_2}.

抗がん特性

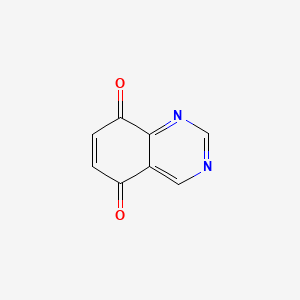

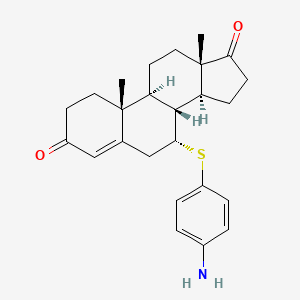

キナゾリンジオンは、その抗がん活性で注目されています。 これらの化合物は、乳がん細胞(MCF-7)を含むさまざまな癌細胞株の増殖を阻害する可能性について研究されています {svg_3}。 アポトーシスを誘導し、細胞周期進行を阻害する化合物の能力は、新しい化学療法薬の開発において貴重です {svg_4}.

抗炎症および鎮痛効果

薬理学の分野では、5,8-キナゾリンジオン誘導体は、その抗炎症および鎮痛特性について研究されています {svg_5}。 これらの化合物は、炎症経路に作用する可能性があり、慢性炎症性疾患の治療のための新しいクラスの薬を提供する可能性があります {svg_6}.

抗菌および抗真菌用途

5,8-キナゾリンジオンの骨格は、顕著な抗菌および抗真菌活性を有する誘導体の作成に使用されてきました。 これらの化合物は、カンジダ属や黒麹菌など、さまざまな病原体に対して試験されており、新しい抗菌剤としての可能性を示しています {svg_7}.

生化学的研究

生化学的研究では、キナゾリンジオンは、細菌型IIトポイソメラーゼなどの酵素における水-金属イオン架橋相互作用を調査するために、比較薬として使用されています {svg_8}。 この研究は、薬剤耐性機構の深い理解とより効果的な抗菌薬の開発に貢献します。

医薬品化学

キナゾリンジオンは、医薬品化学における重要な骨格であり、多数の生物活性と関連付けられています。 これらの化合物は、薬物設計の基礎として役立ち、生物学的受容体にターゲットを絞った特定の構造的特徴を発見するための構造活性相関関係に焦点を当てた研究が行われています {svg_9} {svg_10}.

材料科学

材料科学では、キナゾリンジオンは、新しい材料の合成における独自の複素環構造のために高く評価されています。 その誘導体は、さまざまな技術用途で潜在的な用途を持つ複雑な分子構造を構築するために使用されます {svg_11}.

分析化学

キナゾリンジオンは、分析化学においても重要であり、新しい化合物の構造解明に使用されています。 FT-IR、NMR、質量分析などの技術は、多くの場合、分析のための標準または参照としてキナゾリンジオン誘導体に依存しています {svg_12}.

作用機序

Target of Action

5,8-Quinazolinedione, also known as quinazoline-5,8-dione, has been found to target Soluble Epoxide Hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and has been implicated in various biological processes, including inflammation and blood pressure regulation .

Mode of Action

It is believed that the compound interacts with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of fatty acids, affecting various biological processes .

Biochemical Pathways

5,8-Quinazolinedione, through its interaction with sEH, may affect the metabolism of fatty acids . This could potentially influence various biochemical pathways, leading to downstream effects such as changes in inflammation and blood pressure regulation . .

Pharmacokinetics

It’s known that the compound has been used in the development of new bioactive compounds, suggesting it may have favorable adme properties .

Result of Action

The molecular and cellular effects of 5,8-Quinazolinedione’s action are likely related to its interaction with sEH. By inhibiting this enzyme, 5,8-Quinazolinedione could potentially alter fatty acid metabolism, leading to changes in biological processes such as inflammation and blood pressure regulation . .

Action Environment

The action, efficacy, and stability of 5,8-Quinazolinedione may be influenced by various environmental factors. For instance, the compound has been found to exhibit good luminescence properties, suggesting it could be used as a fluorescent probe or in biological imaging . This indicates that the compound’s action could be influenced by factors such as light exposure.

Safety and Hazards

将来の方向性

The developing understanding of quinazoline derivatives and their biological targets presents exciting opportunities for drug discovery. Researchers should continue exploring novel quinazoline compounds, optimizing their pharmacological profiles, and investigating their therapeutic potential .

: Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. DOI: 10.3390/chemengineering6060094

生化学分析

Biochemical Properties

5,8-Quinazolinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinase, which are essential for cellular proliferation and survival . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and leading to downstream effects on cellular processes.

Cellular Effects

5,8-Quinazolinedione exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, 5,8-Quinazolinedione affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of 5,8-Quinazolinedione involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, inhibiting their activity . This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis. Furthermore, 5,8-Quinazolinedione modulates gene expression by interacting with transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8-Quinazolinedione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,8-Quinazolinedione remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to 5,8-Quinazolinedione has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5,8-Quinazolinedione vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5,8-Quinazolinedione may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

5,8-Quinazolinedione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 5,8-Quinazolinedione affects metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of 5,8-Quinazolinedione within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms . Once inside the cells, 5,8-Quinazolinedione interacts with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues influence its therapeutic and toxic effects.

Subcellular Localization

5,8-Quinazolinedione exhibits distinct subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 5,8-Quinazolinedione may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the mitochondria can influence cellular energy production and apoptosis.

特性

IUPAC Name |

quinazoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJGEZRKXRTIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=NC=NC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947110 | |

| Record name | Quinazoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24271-82-7 | |

| Record name | 5,8-Quinazolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)

![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)